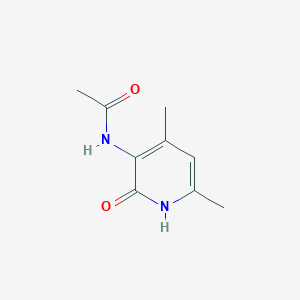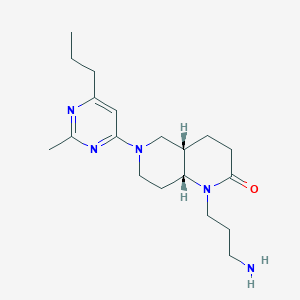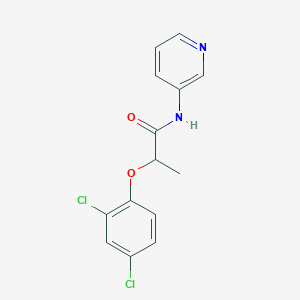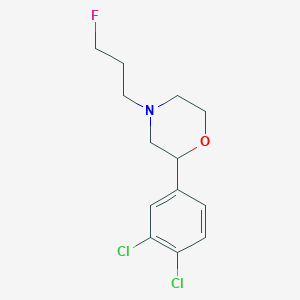![molecular formula C18H20ClFN4O B5344325 N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344325.png)
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide, also known as CFTR-Inh172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR-Inh172 has been shown to inhibit the function of CFTR, which is a chloride ion channel that is dysfunctional in CF patients.
作用机制
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide inhibits the function of CFTR by binding to a specific site on the channel protein. This site is located in the intracellular loop between transmembrane domains 1 and 2, and is distinct from the site of action of other CFTR modulators such as VX-770 and VX-809. This compound binding induces a conformational change in CFTR that prevents chloride ion transport through the channel. The exact mechanism of this compound binding and inhibition is still being investigated, but it is thought to involve interactions with specific amino acid residues in the CFTR protein.
Biochemical and Physiological Effects:
This compound has been shown to inhibit CFTR function in various cell types and animal models. In human bronchial epithelial cells, this compound inhibits chloride ion transport through CFTR in a dose-dependent manner. In CF patient-derived nasal epithelial cells, this compound has been shown to rescue the function of mutant CFTR channels that are resistant to other CFTR modulators. In vivo studies in animal models of CF have also demonstrated the efficacy of this compound in inhibiting CFTR function and improving lung function.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has several advantages as a research tool for studying CFTR function and developing new CF therapies. It is more potent and selective than other CFTR inhibitors, and has been shown to be effective in rescuing the function of mutant CFTR channels that are resistant to other CFTR modulators. However, this compound also has some limitations. It has relatively poor solubility in aqueous solutions, which can make it difficult to use in some experimental systems. It also has some off-target effects on other ion channels, which can complicate interpretation of experimental results.
未来方向
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has several potential future directions for research and development. One area of focus is the development of new CF therapies based on this compound and other CFTR modulators. Another area of focus is the investigation of the molecular mechanisms of this compound binding and inhibition, which could lead to the development of more potent and selective CFTR inhibitors. Finally, this compound could also be used as a research tool for studying CFTR function and the pathophysiology of CF.
合成方法
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-(3-fluorobenzyl)piperazine to form N-(5-chloro-2-pyridinyl)-4-(3-fluorobenzyl)piperazine-2-carboxamide. This intermediate is then reacted with acetic anhydride to form this compound, which is the final product. The synthesis method has been extensively optimized and validated, and the purity and identity of the compound are confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
科学研究应用
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in CF. It has been shown to inhibit the function of CFTR in a dose-dependent manner, and has been demonstrated to be more potent and selective than other CFTR inhibitors such as glibenclamide and DPC. This compound has also been shown to be effective in rescuing the function of mutant CFTR channels that are resistant to other CFTR modulators such as VX-770 and VX-809. In addition to CF, this compound has also been studied for its potential applications in other diseases such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O/c19-15-4-5-17(21-11-15)22-18(25)13-24-8-6-23(7-9-24)12-14-2-1-3-16(20)10-14/h1-5,10-11H,6-9,12-13H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSCUGAEJBVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B5344245.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
![1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione](/img/structure/B5344264.png)
![6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5344271.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine](/img/structure/B5344277.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)



![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)

![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344355.png)